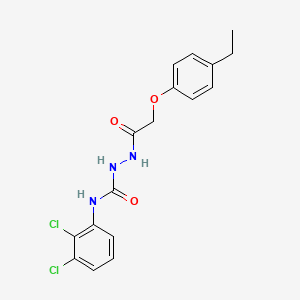

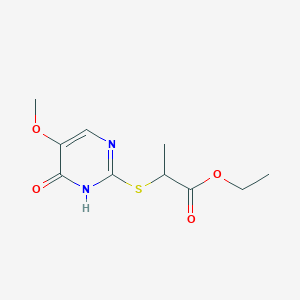

![molecular formula C18H9FN2O5 B2494041 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one CAS No. 950283-36-0](/img/structure/B2494041.png)

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that provide a framework for understanding the potential synthetic routes for 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one. For instance, compounds with oxadiazole and chromenone components have been synthesized using specific reagents and conditions that promote the formation of these rings. The synthesis often requires precise control of reaction conditions to achieve the desired selectivity and yield (Rajesha et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide insight into the arrangement of atoms within the molecule and the configuration of its various functional groups (Shishkina et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the chromen-2-one moiety may be involved in electrophilic addition reactions. The presence of the fluorine atom can also affect the reactivity, making the molecule a candidate for further functionalization (Hussain et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. The presence of various functional groups and the overall molecular geometry can influence these properties, affecting the compound's behavior in different environments (Rajalakshmi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical reactions. The electronic distribution within the molecule, governed by its functional groups, plays a significant role in determining these properties. Studies on similar compounds provide a basis for predicting the behavior of this compound in various chemical contexts (Hamdi et al., 2011).

Applications De Recherche Scientifique

Antimicrobial Activity

- Antimicrobial Activity of Schiff Bases: Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, similar to the compound , demonstrated significant in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).

- Antimicrobial Activities of Urea/Thiourea Derivatives: A study on urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl showed moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).

Fluorescence Study

- Fluorescence Properties: Research on 2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones highlighted their potential as novel fluorophores emitting in the green region, indicating possible applications in fluorescence studies (Rajesha et al., 2013).

Synthesis of Novel Derivatives

- Synthesis of Phthalazinone Derivatives: A study focused on the synthesis of various derivatives, including 1,3,4-oxadiazol-2-yl derivatives, which could have potential applications in various fields (Mahmoud et al., 2012).

- Synthesis of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives:** This synthesis, involving similar structural components, indicated potential applications in antimicrobial activities (Mannam et al., 2020).

Mécanisme D'action

Target of action

Compounds with a 1,3-benzodioxol-5-yl structure have been reported to have activity against various cancer cell lines . .

Biochemical pathways

Similar compounds have been shown to modulate microtubule assembly, which can lead to mitotic blockade and cell apoptosis .

Result of action

As mentioned earlier, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . .

Propriétés

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9FN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKYJVLVFCVUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)F)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

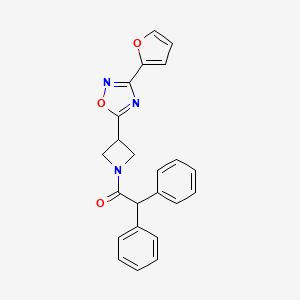

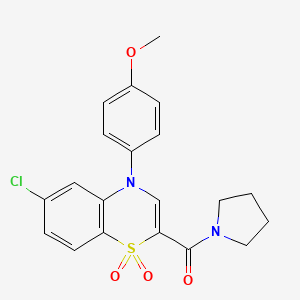

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

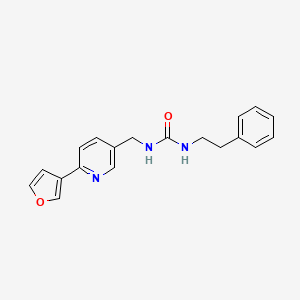

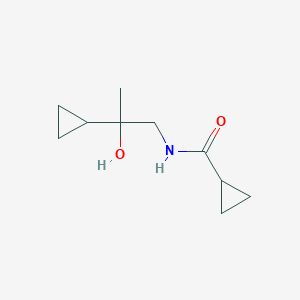

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

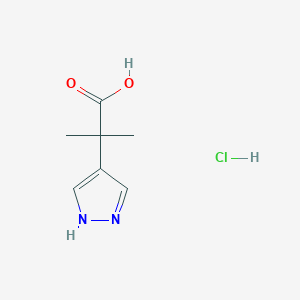

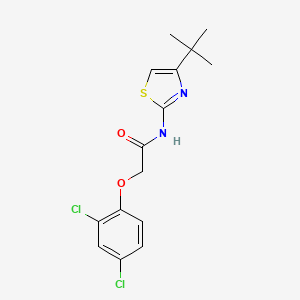

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)

![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)